molecular formula C10H9ClN2OS B1274521 N-1,3-Benzothiazol-2-YL-3-chloropropanamide CAS No. 2877-36-3

N-1,3-Benzothiazol-2-YL-3-chloropropanamide

Cat. No.: B1274521
CAS No.: 2877-36-3
M. Wt: 240.71 g/mol
InChI Key: BDRXIJMJSBTEBN-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-YL-3-chloropropanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-YL-3-chloropropanamide typically involves the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-YL-3-chloropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobutanamide
  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-3-bromopropanamide

Uniqueness

N-1,3-Benzothiazol-2-YL-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the 3-chloropropanamide moiety .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXIJMJSBTEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389543
Record name N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2877-36-3
Record name N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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